molecular formula C16H12BrN3O3 B11379727 2-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

2-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11379727
M. Wt: 374.19 g/mol
InChI Key: VUJLNQRORSRBSI-UHFFFAOYSA-N
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Description

2-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound with the molecular formula C14H12BrN3O2 It is a derivative of benzamide and contains a bromine atom, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the methoxyphenyl group play crucial roles in its binding to target proteins or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H12BrN3O3

Molecular Weight

374.19 g/mol

IUPAC Name

2-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C16H12BrN3O3/c1-22-11-8-6-10(7-9-11)14-15(20-23-19-14)18-16(21)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21)

InChI Key

VUJLNQRORSRBSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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